molecular formula C21H17ClN6 B357902 4-(2-Chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene CAS No. 921088-53-1

4-(2-Chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B357902
CAS No.: 921088-53-1
M. Wt: 388.9g/mol
InChI Key: GGFAQOKZAFUTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[73002,6]dodeca-1(9),2,4,7,11-pentaene is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with a 2-chlorophenyl group, two methyl groups, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core.

    Introduction of the 2-Chlorophenyl Group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of the Pyridinylmethyl Group: This step involves the attachment of the pyridinylmethyl group to the core structure through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethylated products.

Scientific Research Applications

4-(2-Chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: It is investigated for its potential to interact with specific biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

4-(2-Chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

921088-53-1

Molecular Formula

C21H17ClN6

Molecular Weight

388.9g/mol

IUPAC Name

4-(2-chlorophenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6/c1-13-14(2)27(11-15-7-5-6-10-23-15)20-18(13)21-25-19(26-28(21)12-24-20)16-8-3-4-9-17(16)22/h3-10,12H,11H2,1-2H3

InChI Key

GGFAQOKZAFUTCP-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)CC5=CC=CC=N5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)CC5=CC=CC=N5)C

Origin of Product

United States

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